molecular formula C7H11NO B2916458 (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one CAS No. 105495-14-5

(6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one

Cat. No.: B2916458
CAS No.: 105495-14-5
M. Wt: 125.171
InChI Key: VKJBICQSBBONRC-HYXAFXHYSA-N
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Description

(6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one is an organic compound belonging to the class of azocines, which are eight-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a precursor such as 1,6-diaminohexane, which undergoes cyclization in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction may also involve the use of protecting groups to ensure selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azocine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated azocine derivatives.

Scientific Research Applications

(6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    (3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with similar structural features but different applications, primarily used as a pheromone component.

    (3Z,6Z,9Z)-1,3,6,9-Tetraenes: Related compounds used in the synthesis of sex pheromones for various insect species.

Uniqueness: (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one is unique due to its eight-membered azocine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(6Z)-2,3,4,5-tetrahydro-1H-azocin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6-8-7/h3,5H,1-2,4,6H2,(H,8,9)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJBICQSBBONRC-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)/C=C\C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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